(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134148
InChI: InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2/t4-,5-/m1/s1
SMILES:
Molecular Formula: C7H10F3NO2
Molecular Weight: 197.15 g/mol

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC20134148

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate -

Specification

Molecular Formula C7H10F3NO2
Molecular Weight 197.15 g/mol
IUPAC Name [(1R,2R)-2-aminocyclopentyl] 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2/t4-,5-/m1/s1
Standard InChI Key GSKDGPCOPWAGES-RFZPGFLSSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)OC(=O)C(F)(F)F)N
Canonical SMILES C1CC(C(C1)OC(=O)C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2-aminocyclopentyl) 2,2,2-trifluoroacetate, reflects its bicyclic structure comprising a cyclopentane ring with two stereogenic centers at C1 and C2. The (1R,2R) configuration ensures distinct spatial orientation, critical for enantioselective applications. The trifluoroacetate group (CF3COO\text{CF}_3\text{COO}^-) serves as a protecting group for the amine, enhancing solubility in organic solvents and stability during synthetic procedures .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1375472-97-1
Molecular FormulaC7H10F3NO2\text{C}_7\text{H}_{10}\text{F}_3\text{NO}_2
Molecular Weight197.15 g/mol
IUPAC Name(2-aminocyclopentyl) 2,2,2-trifluoroacetate
Canonical SMILESC1CC(C(C1)OC(=O)C(F)(F)F)N
InChIKeyGSKDGPCOPWAGES-UHFFFAOYSA-N

Physicochemical Properties

Solubility and Stability

The trifluoroacetate group confers moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) while remaining insoluble in water. The ester’s electron-withdrawing nature stabilizes the compound against hydrolysis under acidic conditions, making it suitable for multi-step synthetic workflows .

Spectroscopic Characterization

While explicit spectral data are absent in available sources, analogous compounds suggest characteristic signals in 1H^1\text{H}-NMR: δ 1.5–2.5 ppm (cyclopentyl CH2_2), δ 4.2–4.5 ppm (methine adjacent to ester), and δ 8.1 ppm (NH2_2) . High-resolution mass spectrometry (HRMS) would exhibit a molecular ion peak at m/z 197.15 [M+H]+^+.

Research Findings and Biological Activity

Metabolic Stability

Comparative studies on trifluoroacetylated amines show resistance to cytochrome P450-mediated oxidation, suggesting improved pharmacokinetic profiles relative to non-fluorinated analogs .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for purity analysis, with retention times typically between 6–8 minutes. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomeric impurities .

Future Directions

  • Mechanistic Studies: Elucidate interactions with AhR and other targets using X-ray crystallography.

  • Process Optimization: Develop continuous-flow synthesis to scale up production .

  • Toxicological Profiling: Assess genotoxicity and hepatotoxicity in preclinical models.

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